![molecular formula C12H14N2O2S B12578242 1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one CAS No. 194923-15-4](/img/structure/B12578242.png)
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including 1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols .
Applications De Recherche Scientifique
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems, allowing them to exert various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one can be compared with other benzimidazole derivatives, such as:
2-(1-hydroxyethyl)benzimidazole: Known for its antimicrobial properties.
1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: Studied for its anticancer activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
194923-15-4 |
|---|---|
Formule moléculaire |
C12H14N2O2S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one |
InChI |
InChI=1S/C12H14N2O2S/c1-3-8(15)7-17-12-13-10-5-4-9(16-2)6-11(10)14-12/h4-6H,3,7H2,1-2H3,(H,13,14) |
Clé InChI |
XYVYHVLDHGWOGL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CSC1=NC2=C(N1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
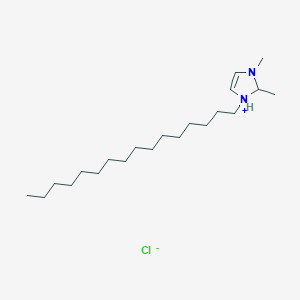
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)
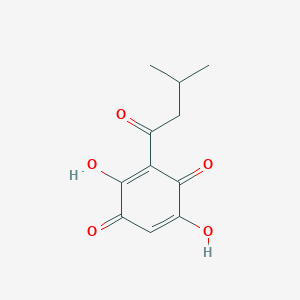
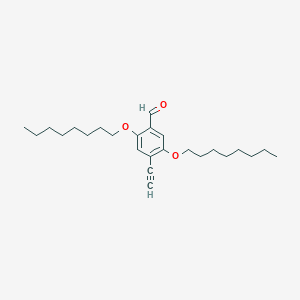
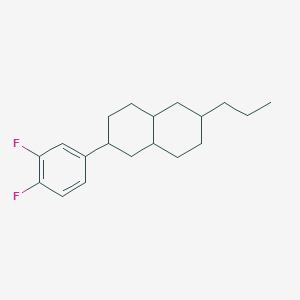
![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)
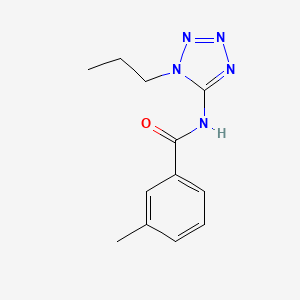
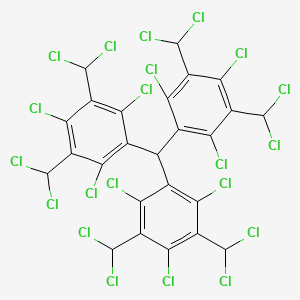
![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)
